Furbucillin
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Overview
Description
Furbucillin is a semi-synthetic penicillin derivative known for its potent antibacterial properties. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The compound is characterized by its ability to bind strongly to penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furbucillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a furan-2-carbonyl chloride derivative. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those used in laboratory settings. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Furbucillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted penicillin derivatives.
Scientific Research Applications
Furbucillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of beta-lactam antibiotics.
Biology: Employed in studies of bacterial resistance mechanisms.
Medicine: Investigated for its potential to treat multi-drug resistant bacterial infections.
Industry: Used in the development of new antibacterial agents and in quality control processes for antibiotic production
Mechanism of Action
Furbucillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are enzymes involved in the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further enhancing its bactericidal effects .
Comparison with Similar Compounds
Similar Compounds
Penicillin: The parent compound from which Furbucillin is derived.
Ampicillin: Another semi-synthetic penicillin with a broader spectrum of activity.
Piperacillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its strong binding affinity to multiple penicillin-binding proteins and its high activity against Gram-negative bacteria. Its dual mechanism of action, involving both cell wall synthesis inhibition and protein synthesis interference, sets it apart from other penicillin derivatives .
Properties
CAS No. |
54340-65-7 |
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Molecular Formula |
C19H24N2O7S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O7S/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25)/t11-,12-,13+,16-/m1/s1 |
InChI Key |
FRUAVHAXMXYUGM-NFFDBFGFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |
SMILES |
CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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